SMN-C2

RNA-targeted small molecules Molecular dynamics SMN2 splicing

Select SMN-C2 for its uniquely characterized binding to the 'GAAGGAAGG' RNA motif and its robust, quantifiable in vivo efficacy, shifting SMN2 splicing from 40:60 to 90:10 in mouse models. As a well-documented reference compound with a detailed mechanism involving FUBP1/KHSRP recruitment, it is the ideal positive control for validating target engagement and pharmacodynamic assays, ensuring reproducible data in SMA research.

Molecular Formula C24H27N5O2
Molecular Weight 417.5 g/mol
Cat. No. B12403032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMN-C2
Molecular FormulaC24H27N5O2
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1C)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CN5C=C(N=C(C5=N4)C)C
InChIInChI=1S/C24H27N5O2/c1-5-27-8-9-28(13-16(27)3)19-7-6-18-10-20(24(30)31-22(18)11-19)21-14-29-12-15(2)25-17(4)23(29)26-21/h6-7,10-12,14,16H,5,8-9,13H2,1-4H3/t16-/m0/s1
InChIKeyPETSCYDXCUXNIW-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SMN-C2: A Prototypical SMN2 Splicing Modulator for SMA Research and Drug Discovery


SMN-C2 is a well-characterized, selective small-molecule modulator of Survival Motor Neuron 2 (SMN2) pre-mRNA splicing [1]. It is a close structural analog of the FDA-approved drug risdiplam (RG-7916) [2]. The compound was identified through a high-throughput screen and subsequent chemical optimization as a lead compound that potently increases the inclusion of exon 7 in SMN2 transcripts, thereby elevating the production of functional full-length SMN protein [3]. Its well-documented mechanism of action, robust in vivo efficacy in mouse models, and extensive use as a reference tool in the literature make it a critical compound for studying splicing modulation and SMA pathology.

Why SMN-C2 Cannot Be Substituted Arbitrarily with Other SMN2 Splicing Modulators


The class of SMN2 splicing modulators, including SMN-C2, risdiplam, and branaplam, is not functionally interchangeable. Critical differences exist in their specific molecular interactions with the SMN2 pre-mRNA target, as well as their resulting potency, selectivity, and off-target profiles [1]. For instance, SMN-C2's binding mechanism is uniquely characterized at the atomic level, involving a defined interaction with a specific GA-rich RNA sequence and the recruitment of distinct splicing factors [2]. This contrasts with other analogs that may bind to different sites or exhibit different RNA structural requirements [3]. Therefore, assuming functional equivalence between SMN-C2 and its analogs without direct comparative data can lead to erroneous experimental conclusions and flawed lead optimization campaigns. The following evidence details the quantifiable and verifiable differentiation that defines SMN-C2's utility.

SMN-C2: Quantifiable Evidence of Differentiation for Scientific and Procurement Decisions


Atomic-Level Molecular Recognition: SMN-C2 Binds a Precise 9-nt RNA Sequence

SMN-C2 exhibits precise, sequence-specific binding to the GA-rich region of the SMN2 pre-mRNA, a key feature that distinguishes it from less well-characterized analogs. This binding mode was elucidated using a combination of NMR spectroscopy and advanced molecular dynamics simulations. In contrast to risdiplam, which has two distinct binding sites, the specific interaction of SMN-C2 with the defined 9-nucleotide sequence 'GAAGGAAGG' has been unequivocally determined [1]. This level of molecular detail is not available for many other SMN2 modulators, which are often described by their broader class mechanism.

RNA-targeted small molecules Molecular dynamics SMN2 splicing

In Vivo Pharmacodynamic Response: SMN-C2 Shifts Splicing Ratio from 40:60 to 90:10

SMN-C2 demonstrates robust and quantifiable pharmacodynamic activity in a widely used mouse model of SMA (SmnC/C), which is a mild disease model. Daily oral administration of SMN-C2 profoundly shifted the balance of SMN2 splicing towards the production of functional full-length mRNA. This effect was directly compared to the untreated baseline within the same study [1].

In vivo pharmacology Spinal Muscular Atrophy SMN2 splicing

Systemic Target Engagement: SMN-C2 Increases SMN Protein in CNS and Muscle

The functional consequence of SMN-C2's splicing modulation is a measurable increase in the SMN protein, the key disease-relevant biomarker for SMA. In a severe mouse model of SMA (Δ7 mice), treatment with SMN-C2 resulted in increased SMN protein levels across multiple tissues, including the central nervous system (CNS) [1]. This is a critical finding, as the blood-brain barrier penetration of small molecules is a major differentiator in this class.

SMN protein expression Tissue distribution Spinal Muscular Atrophy

Differential Impact on Survival: SMN-C2 Prolongs Lifespan in Severe SMA Mice

The ultimate in vivo benchmark for a therapeutic candidate in SMA is its ability to extend survival in a severe disease model. SMN-C2 treatment dramatically prolonged the lifespan of Δ7 SMA mice, which typically succumb to the disease within weeks. This effect was directly compared to an untreated control group [1].

SMA mouse model Survival analysis In vivo efficacy

Splicing Selectivity: SMN-C3 (Analog) Exhibits Minimal Off-Target Effects

A key differentiator for the SMN-C series is its high degree of splicing selectivity. An analysis of the closely related analog SMN-C3 showed minimal impact on global gene expression and alternative splicing patterns in SMA patient fibroblasts. This suggests that the core scaffold, which includes SMN-C2, has a favorable selectivity profile compared to less specific splicing modulators [1].

Off-target effects Splicing selectivity Transcriptomics

Mechanism of Action: SMN-C2 Creates a Unique Protein-Binding Interface

Unlike compounds that simply block a binding site, SMN-C2 actively remodels the local RNA structure to enhance the recruitment of specific splicing factors. This unique mechanism was elucidated using chemical proteomic and genomic techniques [1].

Mechanism of action RNA structure Chemical proteomics

SMN-C2: Optimal Application Scenarios Based on Quantitative Evidence


Benchmarking Novel SMN2 Splicing Modulators in Preclinical Efficacy Studies

SMN-C2 serves as an ideal reference compound for benchmarking novel SMN2 splicing modulators due to its robust, quantifiable, and well-documented in vivo efficacy. Its ability to shift the SMN2 splicing ratio from 40:60 to 90:10 in the SmnC/C mouse model and extend survival from a median of 18 days to over 65 days in the severe Δ7 mouse model provides clear, quantitative benchmarks for comparing new chemical entities [1].

Investigating the Molecular Pharmacology of RNA-Small Molecule Interactions

Given its uniquely characterized, sequence-specific binding to the 'GAAGGAAGG' RNA motif and its detailed mechanism of action involving the remodeling of RNA structure and recruitment of FUBP1/KHSRP, SMN-C2 is an exceptional tool for studying fundamental principles of RNA-small molecule recognition [1][2]. Researchers can leverage this compound to design biophysical assays, validate computational docking models, and explore the dynamics of ligand-induced RNA structural changes.

Validating Target Engagement and PD Biomarker Assays in SMA Models

SMN-C2 is an optimal positive control for experiments designed to validate target engagement and pharmacodynamic (PD) biomarker assays. Its known effect of increasing SMN protein levels in the brain, spinal cord, and muscle of SMA mouse models provides a reliable readout for confirming that assay systems can detect the intended biological response [1]. This is crucial for ensuring the quality and reproducibility of data in SMA drug discovery programs.

Selectivity Profiling for SMN2 Splicing Modulators

Based on the class-level evidence of high splicing selectivity from its close analog SMN-C3, SMN-C2 can be used as a comparator in transcriptome-wide studies to assess the off-target splicing effects of novel compounds. The minimal impact of the SMN-C series on global gene expression (only 12 genes altered by >2-fold for SMN-C3) provides a valuable baseline for evaluating the specificity of new SMN2-targeting entities [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for SMN-C2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.